ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Scientific Research Applications
Synthesis and Characterization
- Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, has been synthesized and characterized, demonstrating potential as an antimicrobial agent against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007).
Spectroscopic and Theoretical Studies
- The compound ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been extensively studied through spectroscopic methods and theoretical calculations, providing valuable insights into its chemical properties and potential applications (Koca et al., 2014).
Supramolecular Structures
- Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a structurally related compound, has been investigated for its hydrogen-bonded supramolecular structures, which could be relevant for material science and pharmaceutical applications (Portilla et al., 2007).
Anticancer Potential
- Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, similar in structure to the compound , have been synthesized and evaluated for their potential to inhibit lung cancer cell growth, highlighting their possible use in cancer therapy (Zhang et al., 2008).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives, structurally related to the compound, have shown significant antimicrobial and anticancer activities, suggesting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the reaction of 4-chlorophenylhydrazine with ethyl 3-amino benzoate to form 4-chlorophenylhydrazine ethyl benzoate. This intermediate is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester to form the final product.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl 3-amino benzoate", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl 3-amino benzoate in the presence of a suitable solvent and a catalyst to form 4-chlorophenylhydrazine ethyl benzoate.", "Step 2: 4-chlorophenylhydrazine ethyl benzoate is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester in the presence of a suitable solvent and a catalyst to form ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate." ] } | |
CAS RN |
941982-30-5 |
Molecular Formula |
C23H19ClN4O4 |
Molecular Weight |
450.88 |
IUPAC Name |
ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29) |
InChI Key |
HAENPQIYKZJOBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
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